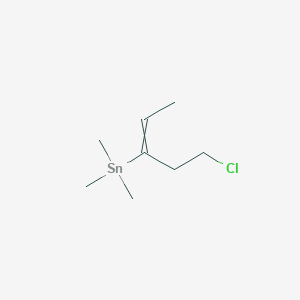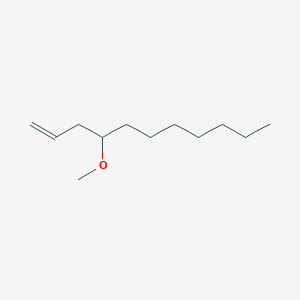![molecular formula C8H10O2 B14340603 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one CAS No. 93937-96-3](/img/structure/B14340603.png)
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxybicyclo[420]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which can interconvert between different coordination modes to facilitate the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to produce this compound on a larger scale. The use of rhodium catalysts and other transition metals may be integral to these processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxybicyclo[4.2.0]oct-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone functional groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include oxidative and reductive processes, as well as nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
- 7-Hydroxybicyclo[2.2.2]oct-5-en-2-one
- (1S,5R)-4-Hydroxybicyclo[3.2.1]oct-3-en-2-one
Uniqueness
5-Hydroxybicyclo[4.2.0]oct-3-en-2-one is unique due to its specific bicyclic structure and the presence of both hydroxyl and ketone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
93937-96-3 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
5-hydroxybicyclo[4.2.0]oct-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-7,9H,1-2H2 |
Clave InChI |
ZPNHTTRBMSMGMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C(C=CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)


![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)



![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

